tert-Butyl isonicotinate

Übersicht

Beschreibung

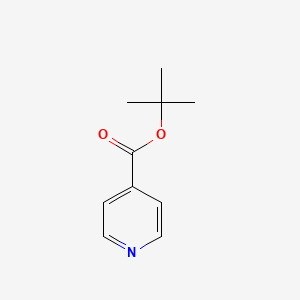

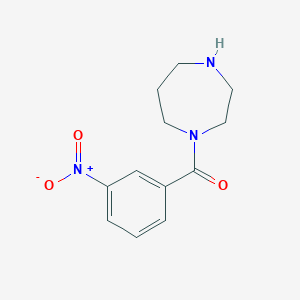

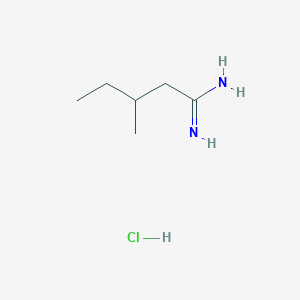

Tert-Butyl isonicotinate is a chemical compound with the CAS Number: 81660-73-3 . It has a molecular weight of 179.22 . The IUPAC name for this compound is tert-butyl isonicotinate . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular formula of tert-Butyl isonicotinate is C10H13NO2 . The InChI Code for this compound is 1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

Tert-Butyl isonicotinate has a molecular weight of 179.22 . The physical form of this compound is liquid . It has a predicted boiling point of 246.5±13.0 °C and a predicted density of 1.053±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Solar Cell Enhancement

One significant application of tert-Butyl Isonicotinate derivatives is in enhancing the photovoltaic performance of solar cells. Research by Bagheri and Dehghani (2015) on Carbazole-dye sensitized nanostructured TiO2 solar cells showed that the addition of Isonicotinate derivatives as additives in the iodide/triiodide redox electrolyte improved the energy conversion efficiency. This was due to an increase in open-circuit potential and short current density, alongside a shift in the TiO2 band edge toward negative potentials (Bagheri & Dehghani, 2015).

Groebke–Blackburn Reaction

In the field of organic synthesis, tert-Butyl isocyanide has been revisited as a convertible reagent in the Groebke–Blackburn multi-component reactions. Krasavin et al. (2008) demonstrated the effective removal of the tert-butyl group from the resulting imidazo[1,2-a]azines and -azoles on a gram scale without the need for chromatographic purification, highlighting its utility in synthetic chemistry (Krasavin et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, including tert-Butyl Isonicotinate, plays a crucial role. Westphal et al. (2015) documented the physicochemical data of drug analogues incorporating tert-butyl and its alternatives, highlighting the effects of tert-butyl group incorporation on properties like lipophilicity and metabolic stability in drug compounds (Westphal et al., 2015).

Supramolecular Chemistry

Yushkova et al. (2012) explored the use of p-tert-butylthiacalix[4]arenes, functionalized with tert-Butyl Isonicotinate, in creating supramolecular self-assemblies. They demonstrated that these compounds could form nanoscale particles capable of recognizing metal cations and dicarboxylic acids, thus forming supramolecular systems (Yushkova et al., 2012).

Safety and Hazards

Tert-Butyl isonicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Tert-Butyl Isonicotinate, also known as 4-Pyridinecarboxylic acid, 1,1-dimethylethyl ester , is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are currently not well-documented in the available literature

Mode of Action

Compounds with tert-butyl substituents have been shown to have high binding affinity and good interaction with certain proteins . This might be due to the presence of a tert-butyl moiety in the structure, which could interact with amino acid residues of proteins, thereby increasing the binding interaction between the ligand and the protein .

Biochemical Pathways

The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

tert-butyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPIQZSJHLLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl isonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)

![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)

![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)